N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a methylphenyl group, and a benzenesulfonamido group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(dimethylamino)ethylamine: This intermediate is synthesized by reacting dimethylamine with ethylene oxide.
Formation of N-(2-methylphenyl)-4-methylbenzenesulfonamide: This intermediate is prepared by reacting 2-methylphenylamine with 4-methylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylamino group and exhibits similar basicity and reactivity.
N,N-Dimethylaminoethanol: Another compound with a dimethylamino group, used in various chemical applications.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-9-11-18(12-10-16)27(25,26)23(19-8-6-5-7-17(19)2)15-20(24)21-13-14-22(3)4/h5-12H,13-15H2,1-4H3,(H,21,24) |
InChI Key |
PZPCEEJYENJKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN(C)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.